3-(2-Methylpyrrolidin-2-yl)propan-1-ol
Overview
Description
3-(2-Methylpyrrolidin-2-yl)propan-1-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a methyl group and a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol typically involves the reaction of 2-methylpyrrolidine with a suitable propanol derivative under controlled conditions. One common method involves the use of 2-methylpyrrolidine and 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyrrolidin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-(2-Methylpyrrolidin-2-yl)propan-1-ol has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Drug Development: Investigated for its potential use in the development of pharmaceuticals due to its unique structural properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Biological Studies: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyrrolidin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(1-Methylpyrrolidin-2-yl)propan-1-ol: Similar structure with a different substitution pattern on the pyrrolidine ring.
2-Pyrrolidinepropanol: Lacks the methyl substitution on the pyrrolidine ring.
Uniqueness
3-(2-Methylpyrrolidin-2-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3-(2-Methylpyrrolidin-2-yl)propan-1-ol, also known as MPPO, is a compound of significant interest in pharmacological and biochemical research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: C₇H₁₅NO
- CAS Number: 1427380-58-2
The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.
Mechanisms of Biological Activity
The biological activity of MPPO can be attributed to its interaction with specific molecular targets within the body. Key mechanisms include:
- Cholinesterase Inhibition: Research indicates that compounds similar to MPPO can inhibit cholinesterase enzymes, which play a critical role in neurotransmission by breaking down acetylcholine. This inhibition may enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Neuroprotective Effects: Studies have shown that pyrrolidine derivatives can exhibit neuroprotective properties. MPPO may help in protecting neuronal cells from oxidative stress and apoptosis, contributing to its potential therapeutic applications .
- Interaction with Receptors: The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems such as dopamine and serotonin pathways. This interaction could have implications for mood regulation and cognitive function .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Properties
A study published in Nature Reviews Neuroscience investigated the neuroprotective effects of pyrrolidine derivatives, including MPPO. The findings suggested that these compounds could reduce neuronal cell death in models of neurodegenerative diseases by mitigating oxidative stress and promoting cell survival pathways .
Case Study: Cholinergic Modulation
In another study focused on cholinergic modulation, researchers evaluated the effects of MPPO on cholinergic signaling in vitro. The results indicated that MPPO significantly increased acetylcholine levels in neuronal cultures, suggesting its potential utility in treating cognitive impairments associated with Alzheimer's disease .
Safety Profile
While exploring the biological activities of MPPO, safety considerations are paramount. The compound has been classified under skin corrosion/irritation (Category 2) and serious eye damage/eye irritation (Category 2) based on safety data sheets . Therefore, handling precautions should be observed during laboratory work.
Properties
IUPAC Name |
3-(2-methylpyrrolidin-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(5-3-7-10)4-2-6-9-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMAVWYKUWGMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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